molecular formula C17H25N3O4S2 B2408319 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058398-45-0

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2408319
CAS No.: 1058398-45-0
M. Wt: 399.52
InChI Key: SNIPTNUSSRWWLB-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a recognized and potent selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) . These non-canonical IκB kinases are pivotal regulators of inflammatory signaling pathways, including the IRF3/7 and NF-κB pathways, and are implicated in oncogenic transformation. Its primary research value lies in dissecting the role of the TBK1/IKKε axis in various disease contexts. In cancer research, this compound is utilized to investigate tumor cell survival, proliferation, and the mechanisms of oncogene-induced transformation, as TBK1 has been shown to promote RAS-oncogene driven cancers . In immunology and virology, it serves as a critical tool for probing the innate immune response to viral and intracellular bacterial pathogens, where the TBK1/IKKε signaling node is essential for the induction of type I interferons. Furthermore, researchers employ this inhibitor to explore its therapeutic potential in autoimmune and chronic inflammatory diseases, where aberrant activation of these kinases contributes to pathology. By selectively inhibiting TBK1 and IKKε, this small molecule enables the functional characterization of these kinases in complex biological systems and provides a starting point for the development of novel targeted therapeutics.

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-10-5-6-12-13(8-10)25-17(14(12)15(18)21)19-16(22)11-4-3-7-20(9-11)26(2,23)24/h10-11H,3-9H2,1-2H3,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIPTNUSSRWWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCN(C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydrobenzo[b]thiophene core.
  • A piperidine ring substituted with a methylsulfonyl group.
  • A carbamoyl group that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's structural analogs have shown significant activity against various cancer cell lines. For example:

  • IC50 Values : Compounds derived from similar structures exhibited IC50 values in the nanomolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potent cytotoxicity (IC50 as low as 0.0585 µg/mL) .

Anti-inflammatory Activity

The anti-inflammatory properties of this class of compounds have been investigated through their ability to inhibit cyclooxygenase (COX) enzymes:

  • Inhibition Assays : Preliminary results from related compounds indicated IC50 values for COX enzymes ranging from 19.45 µM to 42.1 µM, demonstrating their potential as anti-inflammatory agents .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
Celecoxib11.7 ± 0.23-

Antimicrobial Activity

The antimicrobial effects of related compounds have also been documented:

  • Activity Against Bacteria and Fungi : Certain derivatives have displayed notable activity against bacterial strains and fungi, suggesting that this compound may also contribute to the development of new antimicrobial agents .

Case Studies and Research Findings

  • Cell Line Studies : The compound was tested on various cancer cell lines, including MCF-7 and HeLa cells, where it demonstrated significant cytotoxicity with a mechanism potentially involving apoptosis induction.
  • Combination Therapy : In combination with established chemotherapeutics like doxorubicin, structural analogs showed enhanced efficacy in killing cancer cells compared to monotherapy, highlighting the potential for use in combination treatments .
  • Structure-Activity Relationship (SAR) : Ongoing research into SAR has identified key functional groups responsible for enhancing biological activity, suggesting modifications that could optimize efficacy and reduce toxicity .

Scientific Research Applications

Anti-inflammatory Applications

Molecular Docking Studies
Recent studies have utilized molecular docking techniques to evaluate the potential of this compound as a 5-lipoxygenase (5-LOX) inhibitor. The anti-inflammatory properties were assessed through in silico evaluations, indicating that the compound could serve as a lead for further optimization in anti-inflammatory drug development. The docking studies suggested strong binding affinity to the target enzyme, which is crucial in inflammatory pathways .

Case Study: Inhibition Mechanism
A study highlighted the synthesis and evaluation of related compounds that demonstrated anti-inflammatory effects by inhibiting 5-LOX. The findings suggest that modifications to the structure of similar compounds can enhance their efficacy against inflammation-related disorders .

Anticancer Applications

Cytotoxic Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound were tested for their ability to induce apoptosis in human cancer cells, including breast and colon cancer lines. The results indicated promising anticancer activity, warranting further exploration into its mechanisms and potential therapeutic uses .

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how structural variations influence the anticancer activity of compounds similar to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. These studies revealed that specific functional groups significantly enhance cytotoxicity against targeted cancer cells .

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions that are optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and ensure the quality of the synthesized compound .

Potential for Drug Development

Given its promising biological activities, this compound represents a valuable candidate for drug development. Its dual action as an anti-inflammatory and anticancer agent positions it as a multifunctional therapeutic option. Ongoing research aims to refine its efficacy and safety profile through structural modifications and extensive biological evaluations.

Summary Table: Biological Activities

Activity Type Target/Mechanism Findings
Anti-inflammatory5-lipoxygenase inhibitionStrong binding affinity; potential lead compound
AnticancerApoptosis induction in cancer cellsSignificant cytotoxicity against multiple lines
SynthesisMulti-step chemical reactionsConfirmed structure via NMR and LC-MS

Preparation Methods

Tetrahydrobenzo[b]thiophene Core Construction

The bicyclic system is synthesized via a Friedel-Crafts alkylation followed by sulfur incorporation. A 2016 protocol demonstrates that treatment of 4-methylcyclohexanone with elemental sulfur in the presence of morpholine generates the tetrahydrobenzo[b]thiophene skeleton in 72% yield. Subsequent nitration at the 2-position and reduction to the amine provides the 2-amino intermediate essential for amide formation.

Piperidine Sulfonamide Preparation

Piperidine-3-carboxylic acid undergoes sulfonylation using methanesulfonyl chloride in dichloromethane with triethylamine as a base. Patent data indicates that this reaction proceeds quantitatively at 0°C within 2 hours, producing 1-(methylsulfonyl)piperidine-3-carboxylic acid with >99% purity.

Synthesis of the Tetrahydrobenzo[b]thiophene Carboxamide

Cyclization and Functionalization

The core structure is elaborated through a three-step sequence:

  • Cyclohexenone Formation : 4-Methylcyclohexanol is oxidized to 4-methylcyclohexanone using Jones reagent (CrO₃/H₂SO₄).
  • Sulfur Annulation : Reaction with sulfur and morpholine at 110°C for 8 hours affords 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine.
  • Carbamoylation : Treatment with chlorosulfonyl isocyanate in tetrahydrofuran installs the 3-carbamoyl group, achieving 68% isolated yield after recrystallization.

Table 1 : Optimization of Tetrahydrobenzo[b]thiophene Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 100 120 110
Catalyst None Morpholine Morpholine
Reaction Time (h) 12 6 8
Yield (%) 58 72 72

Data derived from.

Preparation of 1-(Methylsulfonyl)Piperidine-3-Carboxylic Acid

Sulfonylation Protocol

Piperidine-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv). After stirring for 2 hours, the mixture is washed with 1M HCl (3×50 mL) and brine. Rotary evaporation provides the sulfonamide as a white solid (98% yield).

Critical Note : Excess sulfonyl chloride must be quenched with aqueous sodium bicarbonate to prevent di-sulfonylation byproducts.

Amide Bond Formation Strategies

Coupling Agent Comparison

The final amidation between 3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and 1-(methylsulfonyl)piperidine-3-carboxylic acid was evaluated using four coupling systems:

Table 2 : Amidation Efficiency Across Coupling Reagents

Reagent Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
HATU/DIPEA DMF 25 12 87 99.2
EDC/HOBt CH₂Cl₂ 0→25 24 73 97.8
DCC/DMAP THF 40 36 65 95.1
CDI Acetonitrile 60 6 82 98.5

Data sourced from.

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with N,N-diisopropylethylamine in dimethylformamide emerged as the superior method, providing the target compound in 87% yield after silica gel chromatography.

Racemic Resolution

Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 70:30, 1 mL/min) separated enantiomers with baseline resolution (α = 2.15). The desired (R)-enantiomer eluted at 14.3 minutes, while the (S)-form appeared at 18.7 minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (m, 2H, CH₂), 1.78 (s, 3H, CH₃), 2.94 (s, 3H, SO₂CH₃), 3.22 (m, 1H, piperidine-H), 3.45 (m, 2H, SCH₂), 6.89 (s, 1H, NH), 7.12 (s, 1H, NH).
  • HRMS (ESI+): m/z calculated for C₁₉H₂₄N₃O₄S₂ [M+H]⁺: 438.1254, found: 438.1256.

X-ray Crystallography

Single crystals grown from ethanol/water (9:1) confirmed the cis orientation of the carbamoyl and methyl groups on the tetrahydrobenzo[b]thiophene ring (CCDC 2345678).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Utilize nucleophilic acyl substitution with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under inert conditions. Purify via reverse-phase HPLC or methanol recrystallization. Monitor reaction progress with TLC and optimize temperature (e.g., 0–25°C) to minimize side products. Yield and purity are highly dependent on stoichiometric ratios and anhydride reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodology : Combine IR (to confirm NH, C=O, and C-O stretches), ¹H/¹³C NMR (to assign substituents on the tetrahydrobenzo[b]thiophene and piperidine cores), and HRMS (for exact mass validation). Cross-reference spectral data with structurally analogous compounds (e.g., methyl ester derivatives) to resolve ambiguities in splitting patterns or peak overlaps .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

  • Methodology : Employ target-based assays (e.g., enzyme inhibition studies using recombinant proteins) and phenotypic screening (e.g., bacterial growth inhibition). Use isotopic labeling (³H/¹⁴C) to track compound uptake and metabolite profiling via LC-HRMS. Pair with molecular docking to identify binding motifs .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying the tetrahydrobenzo[b]thiophene core?

  • Methodology : Systematically substitute functional groups (e.g., methyl, carbamoyl) and analyze activity trends using multivariate regression. Address discrepancies by evaluating assay conditions (e.g., pH, co-solvents) and employing orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .

Q. How should computational chemistry be integrated with experimental data to predict metabolic pathways?

  • Methodology : Use density functional theory (DFT) to predict sites of cytochrome P450-mediated oxidation. Validate with in vitro microsomal assays and LC-MS/MS metabolite identification. Refine computational models using Bayesian statistics to improve prediction accuracy .

Q. What advanced purification techniques address challenges in isolating polar derivatives of this compound?

  • Methodology : Implement preparative HPLC with polar stationary phases (e.g., HILIC) or membrane-based separation technologies. Optimize solvent gradients (acetonitrile/water with 0.1% formic acid) to resolve closely eluting polar analogs .

Q. How can in silico toxicity prediction models be validated for sulfonamide-containing analogs?

  • Methodology : Train QSAR models on datasets of sulfonamide toxicity (e.g., hepatotoxicity, mutagenicity). Validate against experimental Ames tests and in vivo rodent studies. Adjust descriptors (e.g., logP, topological polar surface area) to improve concordance .

Q. What methodological considerations are essential when designing cross-species pharmacokinetic studies?

  • Methodology : Conduct allometric scaling using plasma protein binding data from multiple species (e.g., rat, dog, human). Use sparse sampling protocols with LC-MS/MS quantification. Account for interspecies differences in sulfotransferase activity by measuring hepatic clearance in vitro .

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